

KRL74: A Potent Cyclic Peptide Inhibitor of HIV Budding

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Compound of Interest

Compound Name: KRL74

Cat. No.: B15565597

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Abstract

KRL74 is a novel cyclic peptide that has emerged as a potent inhibitor of the protein-protein interaction (PPI) between the p6 domain of the HIV Gag protein and the UEV (ubiquitin E2 variant) domain of the human tumor susceptibility gene 101 (TSG101). This interaction is a critical step in the HIV life cycle, facilitating the "budding" of new virus particles from infected host cells. By disrupting this PPI, **KRL74** effectively halts viral replication, presenting a promising avenue for the development of new antiretroviral therapies. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of **KRL74**.

Chemical Structure and Properties

KRL74 is a cyclic octapeptide with the amino acid sequence cyclo-SGWI(4-Cl-F)WAV, where (4-Cl-F) represents a non-natural 4-chloro-phenylalanine residue. The cyclization of the peptide backbone enhances its metabolic stability and conformational rigidity, which are desirable properties for therapeutic candidates.

A 2D representation of the chemical structure of **KRL74** is provided below, illustrating the cyclic nature and the sequence of amino acids, including the non-natural 4-chloro-phenylalanine.

Table 1: Chemical and Physical Properties of **KRL74**

Property	Value
Molecular Formula	C ₅₀ H ₆₁ ClN ₁₀ O
Molecular Weight	981.53 g/mol
Amino Acid Sequence	cyclo-Ser-Gly-Trp-Ile-(4-Cl-Phe)-Trp-Ala-Val
Class	Cyclic Peptide
Solubility	Data not publicly available; likely soluble in organic solvents like DMSO.
Stability	The cyclic structure is expected to confer higher stability against proteases compared to linear peptides.

Mechanism of Action and Signaling Pathway

KRL74 exerts its antiviral effect by inhibiting a crucial step in the late stage of the HIV replication cycle: the budding of nascent virions from the host cell membrane. This process is orchestrated by the viral Gag polyprotein, which recruits the host's Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.

The p6 domain of the HIV Gag protein contains a highly conserved Pro-Thr-Ala-Pro (PTAP) motif, which acts as a "late domain" (L-domain). This PTAP motif directly binds to the UEV domain of the human TSG101 protein, a key component of the ESCRT-I complex. This interaction is the initial and essential step for the recruitment of the entire ESCRT pathway to the site of viral assembly, which ultimately facilitates the membrane scission and release of the new virus particle.

KRL74 acts as a competitive inhibitor, binding to the UEV domain of TSG101 and thereby preventing its interaction with the p6 domain of Gag. This disruption of the p6/UEV PPI effectively uncouples the viral assembly from the host budding machinery, leading to the arrest of viral release.

Figure 1. Signaling pathway of HIV budding and its inhibition by **KRL74**.

Quantitative Data

The inhibitory potency and binding affinity of **KRL74** have been quantified through various biochemical and cell-based assays.

Table 2: Biological Activity of **KRL74**

Parameter	Assay Type	Value	Reference
IC50 (p6/UEV PPI)	ELISA	5.44 μ M	[1]
Kd (Binding to UEV)	Microscale	11.9 μ M	[1]
	Thermophoresis (MST)		
IC50 (VLP Budding)	Cell-based Assay	~2 μ M	[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **KRL74**.

Enzyme-Linked Immunosorbent Assay (ELISA) for p6/UEV PPI Inhibition

This assay quantifies the ability of **KRL74** to disrupt the interaction between the p6 peptide and the UEV domain of TSG101.

- **Plate Coating:** A 96-well microtiter plate is coated with a neutravidin solution.
- **Protein Immobilization:** Biotinylated p6 peptide is added to the wells and incubated to allow binding to the neutravidin.
- **Blocking:** The plate is washed, and any remaining non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA in PBS).
- **Inhibitor Incubation:** A mixture of GST-tagged UEV domain and varying concentrations of **KRL74** (or control compounds) is added to the wells. The plate is incubated to allow for the binding of UEV to the immobilized p6 peptide.

- **Detection:** The plate is washed to remove unbound proteins. An anti-GST antibody conjugated to horseradish peroxidase (HRP) is added and incubated.
- **Substrate Addition:** After another wash, a TMB substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction.
- **Measurement:** The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.

Microscale Thermophoresis (MST) for Binding Affinity (Kd)

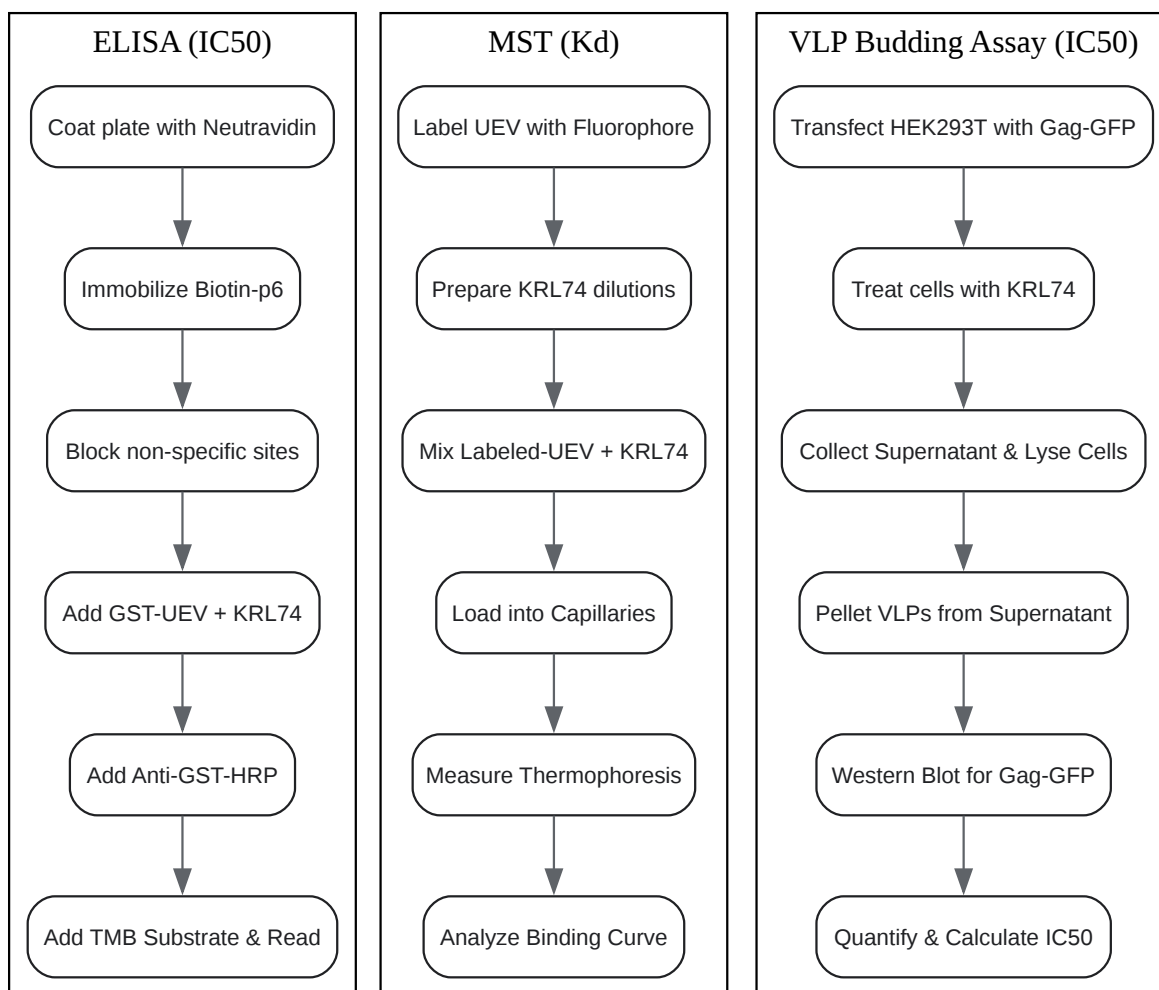
MST is used to determine the dissociation constant (Kd) of the interaction between **KRL74** and the UEV domain.

- **Protein Labeling:** The UEV domain of TSG101 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
- **Sample Preparation:** A series of dilutions of **KRL74** are prepared in a suitable buffer. The concentration of the fluorescently labeled UEV domain is kept constant.
- **Incubation:** The labeled UEV domain is mixed with each dilution of **KRL74** and incubated briefly to allow the binding to reach equilibrium.
- **Capillary Loading:** The samples are loaded into glass capillaries.
- **MST Measurement:** The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled UEV domain along this gradient is monitored. The binding of **KRL74** to the UEV domain alters its thermophoretic properties.
- **Data Analysis:** The change in thermophoresis is plotted against the logarithm of the **KRL74** concentration. The Kd is determined by fitting the resulting binding curve.

Virus-Like Particle (VLP) Budding Assay

This cell-based assay assesses the ability of **KRL74** to inhibit the Gag-mediated budding of VLPs from mammalian cells.^{[1][4]}

- **Cell Culture and Transfection:** HEK293T cells are cultured and then transfected with a plasmid encoding the HIV-1 Gag protein fused to a reporter protein, such as Green Fluorescent Protein (Gag-GFP).
- **Compound Treatment:** The transfected cells are treated with various concentrations of **KRL74** or a vehicle control (e.g., DMSO).
- **VLP Collection:** After a suitable incubation period, the cell culture supernatant, which contains the budded VLPs, is collected. The cells are also lysed to analyze intracellular Gag-GFP expression.
- **VLP Pelletting:** The supernatant is centrifuged at high speed to pellet the VLPs.
- **Western Blot Analysis:** The VLP pellets and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-GFP antibody to detect the amount of Gag-GFP in the released VLPs and within the cells.
- **Quantification and IC50 Determination:** The intensity of the bands corresponding to Gag-GFP in the VLP fraction is quantified. The IC50 value is determined by plotting the percentage of VLP release against the concentration of **KRL74**.



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